molecular formula C27H26N2O4 B2603814 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid CAS No. 2305253-63-6

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid

Cat. No.: B2603814
CAS No.: 2305253-63-6
M. Wt: 442.515
InChI Key: OYGUNHQJHWHLJO-UHFFFAOYSA-N
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Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the piperidine and benzoic acid moieties further enhances its versatility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected piperidine derivativeCommon reagents used in these steps include Fmoc chloride for the protection step and coupling agents like dicyclohexylcarbodiimide (DCC) for the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzoic acid moiety.

    Substitution: Nucleophilic substitution reactions are common, especially involving the Fmoc group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The piperidine ring facilitates the removal of the Fmoc group under basic conditions, typically using piperidine in dimethylformamide (DMF).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid is unique due to its combination of the Fmoc group with a piperidine ring and benzoic acid moiety. This structure provides enhanced stability and versatility in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)23-11-5-6-12-25(23)29-15-13-18(14-16-29)28-27(32)33-17-24-21-9-3-1-7-19(21)20-8-2-4-10-22(20)24/h1-12,18,24H,13-17H2,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGUNHQJHWHLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-63-6
Record name 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid
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